molecular formula C13H20BNO2 B1441740 4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid CAS No. 1334399-66-4

4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid

Cat. No.: B1441740
CAS No.: 1334399-66-4
M. Wt: 233.12 g/mol
InChI Key: WLVRITPVLQKRGX-UHFFFAOYSA-N
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Description

4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid is an organoboron compound that has gained attention in various fields of chemistry and medicinal research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 4-methylpiperidin-1-ylmethyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions .

Mechanism of Action

Target of Action

The primary target of the compound 4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The this compound affects the SM coupling reaction pathway . This pathway involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Result of Action

The molecular and cellular effects of the action of this compound result in the formation of new carbon–carbon bonds . This is a crucial step in many organic synthesis reactions .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the SM coupling reaction, which the compound is involved in, benefits from exceptionally mild and functional group tolerant reaction conditions . The organoboron reagent, which includes this compound, is relatively stable, readily prepared, and generally environmentally benign .

Biochemical Analysis

Biochemical Properties

4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and hydroxyl groups. This interaction is particularly important in the inhibition of serine proteases and other enzymes that contain active site serine residues. The compound’s ability to bind to these enzymes can modulate their activity, making it a valuable tool for studying enzyme function and regulation .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific enzymes and proteins within the cell, the compound can alter the activity of key signaling molecules, leading to changes in cellular behavior. For example, its interaction with kinases and phosphatases can modulate phosphorylation events, thereby affecting signal transduction pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with target biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and light. Long-term exposure to the compound can lead to changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal physiological functions. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of specific metabolites, depending on the pathways it influences. Understanding these interactions is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to bind to transporters can influence its uptake and distribution, affecting its overall bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The compound’s activity and function can be modulated by its localization, making it important to understand the mechanisms that govern its subcellular distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with 4-methylpiperidine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid has several scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

[4-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2/c1-11-6-8-15(9-7-11)10-12-2-4-13(5-3-12)14(16)17/h2-5,11,16-17H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVRITPVLQKRGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN2CCC(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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